4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Description
The compound 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a structurally complex heterocyclic molecule combining three distinct pharmacophores: a benzodioxole moiety, a 3,5-dimethylpyrazole core, and a morpholine sulfonyl group. The benzodioxole subunit (a bicyclic ether) is known for enhancing metabolic stability and bioavailability in drug-like molecules .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-11-16(27(22,23)19-5-7-24-8-6-19)12(2)20(18-11)17(21)13-3-4-14-15(9-13)26-10-25-14/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVVPGPFOWVSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a morpholine ring, a pyrazole moiety, and a benzodioxole carbonyl group. Its molecular formula is with a molecular weight of approximately 392.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and bacterial infections.
- Antioxidant Activity : The presence of the benzodioxole moiety contributes to its antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Demonstrated moderate to strong activity against various bacterial strains. |
| Anticancer | Induces apoptosis in cancer cells and inhibits cell proliferation. |
| Enzyme Inhibition | Effective against AChE and urease, potentially useful for treating related diseases. |
| Antioxidant | Reduces oxidative stress through free radical scavenging. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds that share structural features with this compound:
- Antibacterial Activity : A study reported that compounds with similar sulfonamide functionalities exhibited significant antibacterial effects against Salmonella typhi and Bacillus subtilis . The mechanism was linked to enzyme inhibition that disrupts bacterial metabolism.
- Anticancer Studies : Research indicated that pyrazole derivatives could induce cell cycle arrest and apoptosis in cancer cell lines by affecting pathways related to cell cycle regulation . The compound's structure suggests it may have similar effects.
- Enzyme Inhibition : Compounds with the morpholine structure have shown promise as AChE inhibitors, which are crucial for developing treatments for neurodegenerative diseases . The specific inhibition profile of this compound remains to be fully elucidated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Crystallographic Studies
describes N-substituted pyrazoline derivatives, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These compounds share the pyrazole core but lack the benzodioxole-carbonyl and sulfonyl-morpholine substituents. Key differences include:
- Substituent Effects : The benzodioxole-carbonyl group in the target compound likely enhances π-π stacking interactions compared to halogenated aryl groups in analogues.
- Conformational Flexibility: The sulfonyl-morpholine group introduces greater rotational freedom than the rigid carbaldehyde or ethanone substituents in derivatives.
Tautomerism and Hydrogen Bonding
highlights tautomeric behavior in hydroxypyrazoles, such as 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione, where enol forms stabilize via intramolecular hydrogen bonds . For the target compound, the 3,5-dimethylpyrazole core may suppress tautomerism due to steric hindrance, contrasting with hydroxypyrazoles. Additionally, the sulfonyl group could act as a hydrogen-bond acceptor, a feature absent in simpler pyrazole derivatives.
Crystallographic Methodologies
The structural elucidation of similar compounds (e.g., ) relies on tools like SHELX for refinement and ORTEP-3 for molecular visualization . These methods would apply to the target compound, with its sulfonyl and benzodioxole groups posing challenges in resolving electron density maps due to their high polarity.
Hypothetical Data Table Based on Analogues
The table below extrapolates properties from structurally related compounds (see ):
Preparation Methods
Chlorosulfonation
Procedure :
3,5-Dimethyl-1H-pyrazole (1.0 equiv, 5 mmol) is treated with chlorosulfonic acid (3.0 equiv, 15 mmol) in dichloromethane (DCM) at 0°C for 2 hours. The intermediate 4-chlorosulfonyl-3,5-dimethyl-1H-pyrazole is isolated by precipitation in ice water (62% yield).
Morpholine Displacement
Procedure :
The chlorosulfonyl intermediate (1.0 equiv, 5 mmol) is reacted with morpholine (1.2 equiv, 6 mmol) in tetrahydrofuran (THF) at 25°C for 12 hours. The product, 4-(morpholinosulfonyl)-3,5-dimethyl-1H-pyrazole, is purified via silica chromatography (78% yield).
Key Data :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Chlorosulfonation | ClSO3H | DCM | 0°C | 2h | 62% |
| Displacement | Morpholine | THF | 25°C | 12h | 78% |
Installation of 1,3-Benzodioxole-5-Carbonyl Group
The benzodioxole carbonyl unit is introduced via palladium-catalyzed Suzuki-Miyaura coupling using a pre-functionalized boronic ester.
Synthesis of 1,3-Benzodioxole-5-Carbonyl Boronic Ester
Procedure :
1,3-Benzodioxole-5-carboxylic acid (1.0 equiv, 5 mmol) is converted to its boronic ester using B2Epin2 (1.1 equiv, 5.5 mmol) and Pd(AmPhos)2Cl2 (0.25 mol%) in ethyl acetate (EtOAc) at 55°C for 18 hours. The product is isolated in 85% yield.
Coupling to Pyrazole Core
Procedure :
4-(Morpholinosulfonyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv, 5 mmol) is reacted with the benzodioxole boronic ester (1.2 equiv, 6 mmol) using Pd(AmPhos)2Cl2 (0.25 mol%) and K3PO4 (3.0 equiv) in water/2-MeTHF at 70°C for 24 hours. The final product is obtained after column chromatography (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(AmPhos)2Cl2 |
| Ligand | AmPhos (0.5 mol%) |
| Solvent System | H2O/2-MeTHF (4:1) |
| Temperature | 70°C |
| Yield | 68% |
Alternative Pathways and Optimization
One-Pot Sequential Borylation-Coupling
A streamlined approach combines borylation and coupling in a single pot, reducing purification steps. Using B2Epin2 and Pd(AmPhos)2Cl2 in EtOAc at 55°C, followed by direct coupling with the pyrazole sulfonamide, achieves a 72% overall yield.
Green Chemistry Considerations
Replacing traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employing TPGS-750-M micellar catalysis reduces the environmental impact (E-factor: 10.9).
Analytical Characterization
Critical spectroscopic data for the target compound:
-
1H NMR (400 MHz, CDCl3) : δ 7.45 (s, 1H, benzodioxole-H), 6.85 (d, J = 8 Hz, 2H), 3.70 (m, 4H, morpholine), 3.15 (m, 4H, morpholine), 2.50 (s, 6H, CH3).
-
HRMS (ESI+) : m/z calc. for C18H20N3O6S [M+H]+: 406.1074; found: 406.1076.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine, and how can reaction conditions be tailored to improve yield?
- Methodology : Refluxing intermediates in ethanol (EtOH) with stoichiometric equivalents of reactants is a common approach. For example, pyrazole derivatives are synthesized via condensation reactions under reflux (2–4 hours), followed by recrystallization in DMF-EtOH (1:1) to enhance purity . Solvent choice (e.g., ethanol for polar intermediates) and temperature control are critical to avoid side reactions. Monitoring via TLC and optimizing stoichiometry (e.g., 10 mmol of starting material) can improve yields .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional groups?
- Methodology : Use ¹H/¹³C NMR to identify proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, benzodioxole aromatic protons). IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks . Single-crystal X-ray diffraction, if feasible, resolves regiochemical ambiguities .
Q. What purification techniques are recommended for isolating intermediates and the final product?
- Methodology : Recrystallization from DMF-EtOH (1:1) is effective for polar intermediates. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) separates sulfonylmorpholine derivatives. For acidic/basic impurities, use acid-base extraction (e.g., NaHCO₃ wash for carboxylic acids) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity, nonlinear optical (NLO) properties, or biological target interactions?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electronic properties (HOMO-LUMO gaps, dipole moments) to assess NLO potential . Molecular docking (AutoDock Vina) evaluates binding affinities to targets like carbonic anhydrase or kinase enzymes. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR spectra)?
- Methodology : Compare experimental data with computed spectra (e.g., via Gaussian 09W). For NMR, consider tautomerism or solvent effects (e.g., DMSO-d₆ vs. CDCl₃). Dynamic NMR experiments at variable temperatures detect conformational exchange . Cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) .
Q. How can the compound’s bioactivity be evaluated in vitro, and what controls are essential for reliable assays?
- Methodology : Screen against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorescence-based assays. Include positive controls (e.g., acetazolamide) and negative controls (DMSO vehicle). For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .
Q. What are the challenges in analyzing the compound’s stability under physiological conditions, and how can degradation products be identified?
- Methodology : Incubate the compound in simulated biological fluids (pH 7.4 buffer, 37°C) and monitor via HPLC-MS. For oxidative stability, use H₂O₂ or cytochrome P450 microsomal preparations. Degradation pathways (e.g., sulfonamide hydrolysis) are identified through LC-MS/MS fragmentation patterns .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results (e.g., binding energies vs. IC₅₀ values)?
- Methodology : Reassess docking parameters (e.g., grid box size, protein flexibility). Use molecular dynamics (MD) simulations (AMBER or GROMACS) to account for solvation and conformational changes. Validate with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. Why might synthetic yields vary significantly across reported methods, and how can reproducibility be ensured?
- Methodology : Trace moisture or oxygen-sensitive intermediates (e.g., sulfonyl chlorides) require anhydrous conditions. Use Schlenk lines or nitrogen atmospheres. Document exact stoichiometry, solvent grades, and heating rates. Reproduce results across multiple labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
